molecular formula C5H6N6 B3180841 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole CAS No. 36764-55-3

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole

Cat. No.: B3180841
CAS No.: 36764-55-3
M. Wt: 150.14 g/mol
InChI Key: WATUROZKWWQBIB-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole is a heterocyclic compound that contains both pyrazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often include heating the mixture to around 100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-pyrazole-3-carboxylic acid
  • 1H-tetrazole
  • 5-methyl-1H-pyrazol-1-yl acetamide

Uniqueness

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-3-2-4(7-6-3)5-8-10-11-9-5/h2H,1H3,(H,6,7)(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATUROZKWWQBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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